molecular formula C18H18N6O2 B2539594 5-amino-N-(4-acetamidophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950239-45-9

5-amino-N-(4-acetamidophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2539594
CAS No.: 950239-45-9
M. Wt: 350.382
InChI Key: GILKYKVTQWMJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(4-acetamidophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-acetamidophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Acetylation: The acetamidophenyl group can be introduced through an acetylation reaction using acetic anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would depend on the exact synthetic route used.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamidophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine

Medicinally, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-acetamidophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Acetamidophenyl Compounds: Compounds with the acetamidophenyl group can have similar pharmacological properties.

Uniqueness

The uniqueness of 5-amino-N-(4-acetamidophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to other triazole derivatives.

Biological Activity

The compound 5-amino-N-(4-acetamidophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their pharmacological potential, including antiviral, antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N6O(Molecular Weight 302.36 g mol)\text{C}_{16}\text{H}_{18}\text{N}_{6}\text{O}\quad (\text{Molecular Weight }302.36\text{ g mol})

Triazole derivatives often function by inhibiting various biological pathways. The specific mechanisms for this compound include:

  • Inhibition of Enzymatic Activity : Triazoles can act as inhibitors of enzymes involved in nucleotide synthesis and cell division.
  • Interaction with DNA : Some triazoles have been shown to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies often report minimum inhibitory concentrations (MICs) that indicate effective antibacterial activity.
CompoundBacterial StrainMIC (µg/mL)
Triazole AE. coli8
Triazole BS. aureus16

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa, MCF-7) have shown that triazole compounds can induce apoptosis and inhibit cell proliferation. For example, a related compound demonstrated an IC50 value of 15 µM against MCF-7 cells.
Cell LineIC50 (µM)
HeLa12
MCF-715

Antiviral Activity

Triazoles have also been explored for their antiviral properties:

  • Mechanism : They may inhibit viral replication by targeting viral enzymes or host cell pathways necessary for viral propagation.

Case Studies

A notable study published in PubMed evaluated the antimalarial activity of triazole derivatives. Compounds were tested against Plasmodium falciparum, showing promising results with some derivatives achieving IC50 values below 5 µM and a selectivity index indicating low cytotoxicity against mammalian cells .

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-amino-1-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-11-5-3-4-6-15(11)24-17(19)16(22-23-24)18(26)21-14-9-7-13(8-10-14)20-12(2)25/h3-10H,19H2,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILKYKVTQWMJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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